

Module 1: Solid-Phase Peptide Synthesis (SPPS) with β -Amino Esters

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Compound of Interest

Compound Name: *methyl 3-amino-3-(1H-indol-3-yl)propanoate*

Cat. No.: *B13537763*

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FAQ: Why do my β -amino ester couplings stall at 50% conversion while α -amino acids complete in 10 minutes?

The Mechanistic Cause: The failure is rarely due to reagent degradation; it is a kinetic bottleneck driven by steric hindrance. When you activate an α -amino acid with standard reagents (like PyBOP or DIC), the resulting active ester forms quickly but also hydrolyzes rapidly, typically degrading in under 6 hours[1].

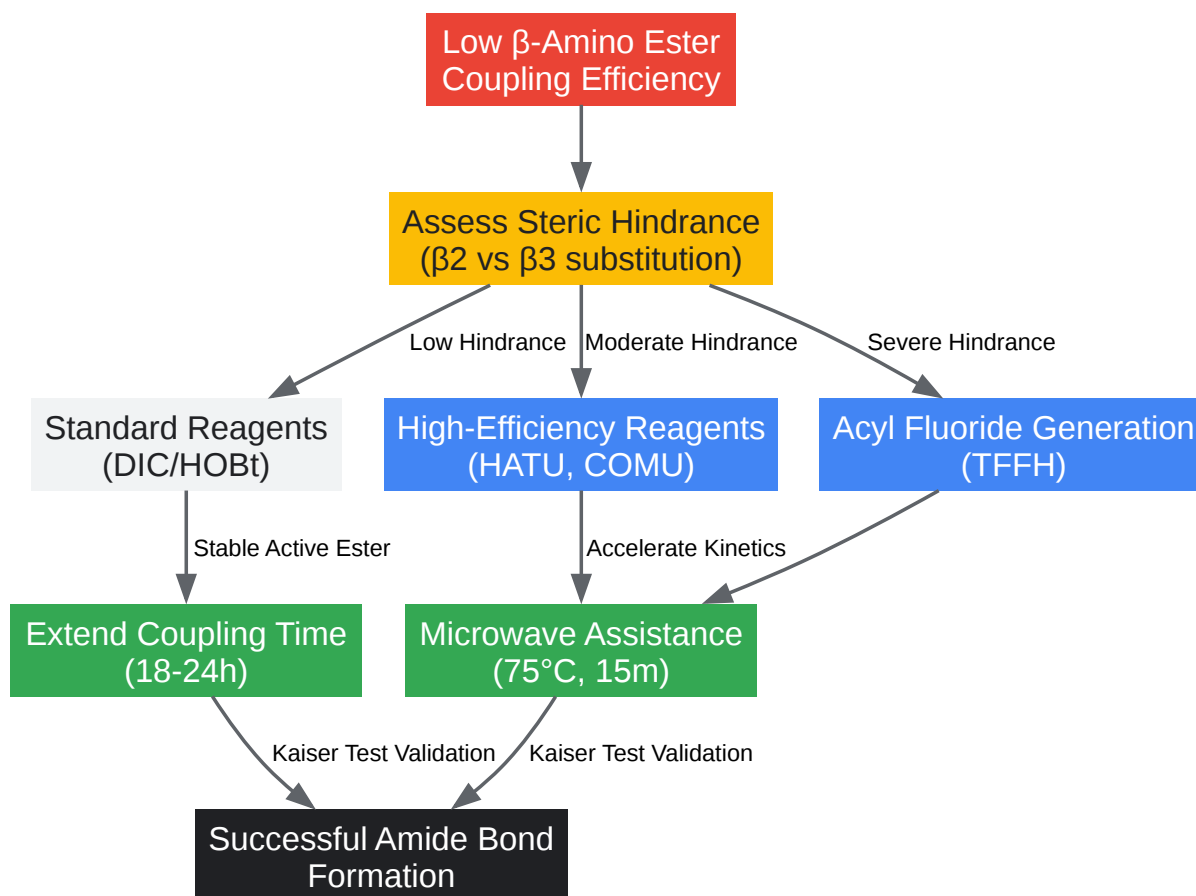
Conversely, β -amino acids possess an extra methylene group. This structural difference creates severe gauche interactions that sterically shield the electrophilic center. While this slows down the nucleophilic attack from the resin-bound amine, it also makes the active ester incredibly stable—often resisting hydrolysis for over 24 hours in solution[1].

The Solution: Because the active ester of a β -amino acid is highly stable, you can safely extend coupling times to 18–24 hours without losing your reactive species[1]. For severely hindered residues (e.g., α,α -disubstituted β -amino esters), standard carbodiimides will fail. You must switch to highly reactive uronium salts (HATU, COMU) or generate acyl fluorides in situ[2][3].

Protocol 1: Microwave-Assisted Coupling of Hindered β -Amino Esters

This protocol utilizes microwave energy to overcome activation barriers, incorporating self-validation to ensure sequence integrity.

- Deprotection & Validation: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 5 min).
 - Self-Validation Step: Perform a Kaiser test. A deep blue resin confirms successful primary amine exposure. Do not proceed if the resin is yellow/colorless.
- Pre-Activation: In a separate vial, dissolve the Fmoc- β -amino ester (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in N-Methylpyrrolidone (NMP). NMP is mandatory here; its superior solvating properties prevent peptide aggregation better than DMF[2]. Allow activation for 3 minutes.
- Microwave Coupling: Transfer the activated solution to the resin. Irradiate at 75°C for 15 minutes. The microwave energy rapidly overcomes the steric barrier of the β -methylene group[2].
- Post-Coupling Validation: Wash the resin thoroughly with NMP and DCM.
 - Self-Validation Step: Perform a second Kaiser test. If the beads remain slightly blue, the coupling is incomplete. Do not repeat the same chemistry; instead, perform a secondary coupling using an Acyl Fluoride (TFFH) to bypass the remaining steric resistance[2][3].



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Diagnostic logic tree for troubleshooting and optimizing β -amino ester couplings in SPPS.

Module 2: Poly(β -Amino Ester) (PBAE) Conjugation

FAQ: I am trying to end-cap PBAE diacrylates with a targeting peptide, but my conjugation efficiency is terrible. What is causing this?

The Mechanistic Cause: To synthesize oligopeptide-modified PBAEs (OM-PBAEs), an amine-terminated peptide must undergo a Michael addition with the acrylate end-groups of the PBAE. Low coupling efficiency here is rarely a reagent issue; it is a solvent and purification issue. Historically, Dimethyl Sulfoxide (DMSO) has been used to co-solubilize the hydrophobic PBAE

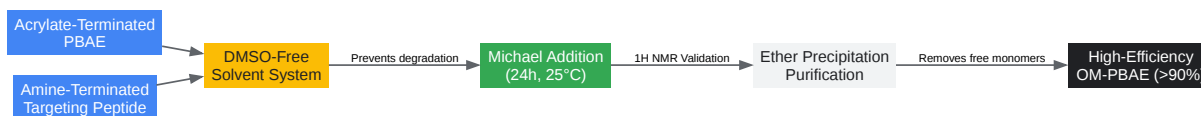
and the hydrophilic peptide. However, DMSO severely compromises the storage stability of the polymer and induces side reactions that consume the acrylate end-groups before the peptide can attach[4].

The Solution: You must transition to a DMSO-free synthesis pipeline. Optimizing the end-coupling reaction in alternative, biocompatible solvent systems allows the step-growth polymerization to proceed cleanly, pushing acrylate conversion yields above 90%[4].

Protocol 2: DMSO-Free Synthesis of Oligopeptide-Modified PBAEs

This protocol eliminates solvent-induced degradation and ensures the removal of toxic uncoupled monomers.

- Solvent Preparation: Completely eliminate DMSO from your workflow[4]. Dissolve the acrylate-terminated PBAE and the amine-terminated oligopeptide in a compatible DMSO-free solvent (e.g., anhydrous ethanol or a tailored aqueous buffer, depending on peptide isoelectric point).
- Michael Addition: React the mixture at 25°C for 24 hours. The extended time is required because polymeric steric bulk significantly slows the collision frequency of the reactive end-groups.
- In-Process Validation:
 - Self-Validation Step: Extract a 50 μL aliquot, evaporate the solvent, and analyze via ^1H NMR. Monitor the disappearance of the acrylate vinyl proton peaks (δ 5.8–6.4 ppm). Do not proceed to purification until conversion strictly exceeds 90%[4].
- Post-Coupling Purification: Precipitate the polymer dropwise into cold, anhydrous diethyl ether.
 - Causality: This selectively crashes out the high-molecular-weight OM-PBAE while leaving uncoupled peptides and residual free diacrylates in the supernatant. Removing these free diacrylates is critical, as they will otherwise compete with the OM-PBAE in biological assays and cause severe off-target cytotoxicity[4].



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Workflow for DMSO-free end-capping of PBAEs to maximize oligopeptide coupling efficiency.

Quantitative Kinetic Data for Active Esters

Understanding the half-life of your active ester is the key to choosing the correct coupling parameters. The table below summarizes the kinetic realities of different amino acid classes.

Amino Acid Category	Structural Example	Active Ester Half-Life (Hydrolysis)	Recommended Coupling Reagent	Optimal Coupling Time
α -Amino Acids (Unbranched)	Alanine (Ala)	< 6 hours	PyBOP / DIC	1 hour
α -Amino Acids (Branched)	Isoleucine (Ile)	6 – 24 hours	HATU / DIC	2 – 4 hours
β -Amino Acids / Esters	β 3-Thr, ACPC	> 24 hours	COMU / TFFH	18 – 24 hours (or MW)

Data synthesized from time-resolved 1H NMR studies on active ester stability[1].

References

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